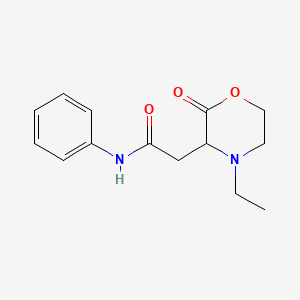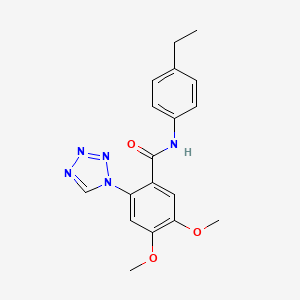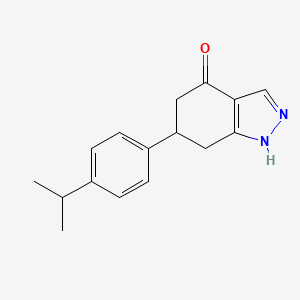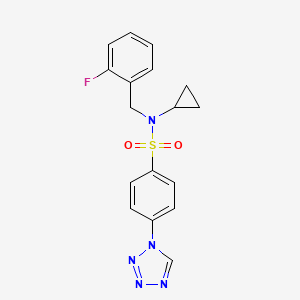
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
説明
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as MPMD, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various neurological disorders.
作用機序
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride binds to TAAR1 receptors in the brain, leading to the activation of the G protein-coupled signaling pathway. This pathway activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their levels. This increase in neurotransmitter levels has been linked to the potential therapeutic effects of this compound in the treatment of depression, anxiety, and addiction. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high affinity for TAAR1 receptors, making it a potent agonist for these receptors. However, this compound also has some limitations for use in lab experiments. Its effects on neurotransmitter systems are complex and not fully understood, making it difficult to interpret the results of experiments. Additionally, its potential therapeutic effects have not been extensively studied in humans, making it difficult to extrapolate the results of animal studies to human populations.
将来の方向性
There are several future directions for research on (4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride. One area of research could focus on the potential therapeutic effects of this compound in the treatment of neurological disorders such as depression, anxiety, and addiction. This could involve conducting clinical trials to determine the safety and efficacy of this compound in humans. Another area of research could focus on the biochemical and physiological effects of this compound, including its effects on neurotransmitter systems and its antioxidant properties. This could involve conducting experiments to further elucidate the mechanism of action of this compound and its potential neuroprotective effects. Overall, this compound has the potential to be a valuable tool for scientific research in the field of neuroscience.
科学的研究の応用
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been found to have potential therapeutic effects in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter systems such as dopamine and serotonin. This compound has been shown to increase the release of these neurotransmitters, leading to an increase in their levels in the brain.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVIVYFMSMRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-7-phenyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426873.png)

![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426917.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)


